molecular formula C11H22BNO2 B15217595 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine

Cat. No.: B15217595
M. Wt: 211.11 g/mol
InChI Key: PWQRLJLPEWSJSZ-UHFFFAOYSA-N
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Description

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine is a versatile boronic ester pinacol ester building block essential for modern synthetic chemistry. This compound integrates a reactive boronic ester group, protected as the stable pinacol ester, with a pyrrolidine heterocycle. The primary application of this reagent is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials. The pyrrolidine ring serves as a valuable saturated heterocycle often found in bioactive molecules and can act as a key structural motif or a functional handle for further derivatization. As such, this compound is of significant interest for constructing molecular libraries for drug discovery, particularly in the development of enzyme inhibitors and other biologically active small molecules. Researchers can leverage this building block to introduce a pyrrolidine-containing fragment into a target structure efficiently. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H22BNO2

Molecular Weight

211.11 g/mol

IUPAC Name

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine

InChI

InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h9,13H,5-8H2,1-4H3

InChI Key

PWQRLJLPEWSJSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture under reflux in an inert atmosphere to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.

    Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon), typically in a solvent such as toluene or ethanol.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Potential use in the development of boron-containing drugs, which can exhibit unique biological activities.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism by which 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine exerts its effects is primarily through its participation in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane moiety interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Boronate-Pyrrolidine Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Application/Notes Reference
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine C₁₇H₂₆BNO₂ 287.21 884507-45-3 Benzyl-pyrrolidine Suzuki couplings; intermediate in EP300/CBP inhibitor synthesis
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine C₁₂H₁₅BF₃NO₂ 273.06 1084953-47-8 Pyridine core, CF₃ group Enhanced lipophilicity for CNS-targeting drugs
1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine C₁₇H₂₅BClNO₂ 321.66 1256360-54-9 Chloro substituent Electron-withdrawing effects improve oxidative stability
4-[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine C₁₅H₂₃BN₂O₃ 296.17 N/A Morpholine, pyridine Increased solubility via morpholine’s polar oxygen
1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine C₁₇H₂₄BNO₄S 357.25 914610-39-2 Sulfonyl group Polar sulfonyl enhances aqueous solubility
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2-oxazole C₁₃H₁₈B₃N₃O₂ 259.12 1231934-47-6 Oxazole, trifluoroethyl Trifluoroethyl improves metabolic stability

Electronic and Steric Modifications

  • Pyridine vs. Benzene Core : Replacing the benzene ring with pyridine (e.g., CAS 329214-79-1) introduces nitrogen-mediated electronic effects, altering reactivity in cross-coupling reactions. Pyridine derivatives are often prioritized in kinase inhibitor synthesis due to improved binding to ATP pockets .
  • Trifluoromethyl Groups : The CF₃ group in CAS 1084953-47-8 increases lipophilicity (logP) and metabolic resistance, making it suitable for blood-brain barrier penetration .
  • Chlorine Substituents : Chlorinated analogs (e.g., CAS 1256360-54-9) exhibit enhanced oxidative stability, critical for long-term storage and high-temperature reactions .

Solubility and Pharmacokinetics

  • Morpholine and Sulfonyl Groups: Morpholine (CAS N/A) and sulfonyl (CAS 914610-39-2) substituents introduce polar functional groups, improving aqueous solubility for intravenous drug formulations .
  • Trifluoroethyl-Oxazole Hybrids : The oxazole-trifluoroethyl combination in CAS 1231934-47-6 balances lipophilicity and metabolic stability, reducing cytochrome P450-mediated degradation .

Q & A

Basic: What are the common synthetic routes for preparing 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine?

The synthesis typically involves Suzuki-Miyaura coupling or boronic ester functionalization . A representative method includes:

  • Step 1 : Reacting a pyrrolidine derivative with a brominated intermediate (e.g., 3-(bromomethyl)pyrrolidine) under basic conditions.
  • Step 2 : Introducing the dioxaborolane moiety via palladium-catalyzed cross-coupling with pinacol borane derivatives. For example, using Pd(PPh₃)₄ as a catalyst and toluene/ethanol as solvents at 105°C .
  • Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography is employed to isolate the product ≥97% purity .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure (e.g., methylene protons adjacent to boron at δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (273.18 g/mol) .
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and B .
  • HPLC : Monitors purity (>97%) and detects trace impurities .

Advanced: How can researchers optimize reaction yields for Suzuki couplings involving this compound?

Yield optimization requires:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for activity differences. Pd(PPh₃)₄ is often preferred for sterically hindered substrates .
  • Solvent Optimization : Use toluene/ethanol (3:1) to balance solubility and reaction kinetics .
  • Temperature Control : Maintain 105°C to avoid side reactions (e.g., protodeboronation) .
  • Base Selection : K₂CO₃ or Cs₂CO₃ enhances transmetallation efficiency .

Advanced: How should researchers address contradictory data in cross-coupling reactivity studies?

Contradictions (e.g., variable yields or selectivity) may arise from:

  • Moisture Sensitivity : Boron esters hydrolyze in aqueous conditions; use anhydrous solvents and inert atmospheres .
  • Substrate Purity : Impurities in starting materials (e.g., 3-(bromomethyl)pyrrolidine) can derail reactions. Validate via NMR and MS pre-synthesis .
  • Catalyst Deactivation : Trace oxygen or moisture degrades Pd catalysts. Pre-purge reactions with N₂/Ar .

Basic: What are the primary applications of this compound in medicinal chemistry?

It serves as a boron-containing building block for:

  • Protease Inhibitors : The pyrrolidine scaffold mimics peptide bonds, enabling targeted inhibition .
  • PET Tracers : Boron’s neutron-capture properties make it useful in radiopharmaceuticals .
  • SAR Studies : Modifying the methyl or dioxaborolane groups alters binding affinity to enzymes like kinases .

Advanced: What strategies stabilize this compound against hydrolytic degradation?

  • Storage : Amber glass vials at -20°C under inert gas (N₂/Ar) prevent moisture ingress .
  • Lyophilization : Freeze-dry the compound to remove residual solvents .
  • Stabilizing Additives : Add 1% triethylamine to neutralize acidic byproducts .

Advanced: How can computational modeling aid in designing derivatives with enhanced bioactivity?

  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., HIV-1 protease) .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ) with inhibitory activity .
  • DFT Calculations : Optimize boron’s Lewis acidity to improve enzyme-substrate interactions .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles .
  • Waste Disposal : Neutralize boron-containing waste with 10% NaOH before disposal .

Advanced: How to resolve discrepancies in NMR spectra due to dynamic stereochemistry?

  • Variable Temperature (VT) NMR : Cool samples to -40°C to slow bond rotation and resolve split peaks .
  • Chiral Shift Reagents : Add Eu(fod)₃ to distinguish enantiomers .
  • 2D NMR (COSY, NOESY) : Map coupling patterns to confirm substituent positions .

Basic: What are the solubility properties of this compound?

  • Polar Solvents : Soluble in DMSO, DMF, and ethanol .
  • Nonpolar Solvents : Limited solubility in hexane or chloroform .
  • Aqueous Solutions : Hydrolyzes rapidly; avoid water unless stabilized .

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